Authored by: Dr. Gemini, Senior Application Scientist
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to 3,5-Dimethylpyridine-N-oxide: Properties, Synthesis, and Applications
Introduction
3,5-Dimethylpyridine-N-oxide, also known as 3,5-Lutidine-N-oxide, is a heterocyclic organic compound of considerable significance in both academic research and industrial chemical synthesis.[1] Structurally, it is a pyridine ring with methyl groups at the 3 and 5 positions and an N-oxide functional group. This N→O dative bond is not merely a structural curiosity; it fundamentally alters the electronic landscape of the pyridine ring, transforming it from a relatively unreactive scaffold into a versatile and activated intermediate.[1] Its primary industrial application lies in its role as a critical precursor for the synthesis of proton pump inhibitors (PPIs), a class of widely used anti-ulcer drugs.[1][2][3] Furthermore, its unique properties have found utility in materials science and coordination chemistry.[1][4] This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
3,5-Dimethylpyridine-N-oxide is typically a white to light yellow crystalline solid under standard conditions.[3] Its polarity, imparted by the N-oxide group, renders it soluble in polar solvents such as water and alcohols.[5]
| Property | Value | Source(s) |
| CAS Number | 3718-65-8 | [1][6] |
| Molecular Formula | C₇H₉NO | [6] |
| Molecular Weight | 123.15 g/mol | [1][6] |
| Appearance | White to Light yellow powder to crystal | [3] |
| Melting Point | 100-104 °C | [7][8] |
| Boiling Point | 168 °C at 23 mmHg | [3][7] |
| InChI Key | SSTLCMOZTCLOLQ-UHFFFAOYSA-N | [1] |
| Synonyms | 3,5-Lutidine N-Oxide, 3,5-Dimethylpyridine 1-oxide | [3][5] |
Synthesis of 3,5-Dimethylpyridine-N-oxide
The most prevalent method for synthesizing 3,5-Dimethylpyridine-N-oxide is the direct oxidation of its parent compound, 3,5-dimethylpyridine (3,5-lutidine). This transformation is a cornerstone reaction, enabling the subsequent functionalization of the pyridine ring.
Causality in Experimental Design:
The choice of an oxidizing agent is critical. While various reagents can effect N-oxidation, a combination of hydrogen peroxide and a carboxylic acid, typically glacial acetic acid, is frequently employed in industrial and laboratory settings.[1][4][9] The acetic acid serves a dual purpose: it acts as a solvent and protonates the hydrogen peroxide, forming a more potent electrophilic oxidizing species (peracetic acid, in situ) which is readily attacked by the nucleophilic nitrogen of the lutidine ring. This method is favored for its high yields and relatively straightforward workup.[9]
Experimental Protocol: Oxidation of 3,5-Lutidine
This protocol is a representative synthesis based on established methodologies.[4][9]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-lutidine (1.0 mole equivalent) in glacial acetic acid.
-
Begin stirring and heat the mixture to approximately 60-70°C.
Step 2: Addition of Oxidant
-
Slowly add 35% hydrogen peroxide (H₂O₂) (1.1 to 1.5 mole equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 90-95°C, as the reaction is exothermic.
Step 3: Reaction and Monitoring
-
After the addition is complete, maintain the reaction mixture at 90°C for several hours (typically 3-16 hours) to ensure complete conversion.[9]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting lutidine.
Step 4: Workup and Isolation
-
Once the reaction is complete, cool the mixture.
-
Distill off the excess acetic acid under reduced pressure.[4][9]
-
Cool the residue and carefully neutralize it to a pH of approximately 10 with a saturated solution of sodium carbonate (Na₂CO₃) or a concentrated solution of sodium hydroxide (NaOH).[4][9] This step is crucial for deprotonating the product and facilitating its extraction.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[4][9]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][9]
Step 5: Purification
-
The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain high-purity 3,5-Dimethylpyridine-N-oxide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-Dimethylpyridine-N-oxide.
Chemical Reactivity and Mechanistic Insights
The Activating Role of the N-Oxide Group
The introduction of the N-oxide moiety dramatically alters the electronic character of the pyridine ring. The N-O bond possesses significant zwitterionic character (N⁺-O⁻), which increases the compound's polarity.[1] This feature has two major consequences for reactivity:
-
Increased Electron Density: The oxygen atom can donate electron density back into the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions.[1]
-
Activation for Substitution: This increased electron density makes the ring more susceptible to electrophilic attack compared to the electron-deficient parent pyridine ring.[1][4]
Key Reaction: Electrophilic Nitration
The most industrially significant reaction of 3,5-Dimethylpyridine-N-oxide is its electrophilic nitration. The directing effects of the N-oxide group and the two meta-positioned methyl groups strongly favor the introduction of a nitro group (-NO₂) at the C4 position.[1] This reaction produces 3,5-dimethyl-4-nitropyridine-N-oxide, a key intermediate for PPIs like esomeprazole.[10][11]
Experimental Protocol: Nitration at the C4 Position
This protocol describes a common method for the nitration of 3,5-Dimethylpyridine-N-oxide.[9][10]
Step 1: Formation of Nitrating Mixture
-
Carefully add 3,5-Dimethylpyridine-N-oxide (1.0 mole equivalent) to concentrated sulfuric acid (H₂SO₄) in a reaction vessel, ensuring the temperature is controlled.
Step 2: Nitration
-
Cool the solution. A nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid, or a sulfuric acid solution of potassium nitrate (KNO₃), is added dropwise.[9][10]
-
The temperature is typically maintained between 0°C and 60°C during the addition.[10]
Step 3: Reaction
-
After the addition, the reaction mixture is heated to 60-120°C and held for several hours until the reaction is complete.[9][10]
Step 4: Isolation
-
The reaction is quenched by carefully pouring the mixture onto ice, followed by neutralization with a base. The precipitated product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then collected by filtration.
Reactivity and Application Pathway Diagram
Caption: Key reaction pathways and applications of 3,5-Dimethylpyridine-N-oxide.
Applications in Drug Development and Materials Science
-
Pharmaceutical Intermediate: The primary and most significant application is as a key building block in the synthesis of PPIs.[1] The formation of 3,5-dimethyl-4-nitropyridine-N-oxide is a critical step in the multi-step synthesis of drugs like omeprazole, esomeprazole, and pantoprazole, which are used to treat acid-related gastrointestinal conditions.[2][10][11][12]
-
Polymer Chemistry: 3,5-Dimethylpyridine-N-oxide has been used as an additive in the radical polymerization of N-alkylacrylamides, such as N-isopropylacrylamide (NIPAAm).[1][2][3][4] Its presence can induce a significant degree of isotactic polymerization, demonstrating its utility in controlling polymer microstructure.[1][4]
-
Coordination Chemistry: The oxygen atom of the N-oxide group is a potent Lewis base, making it an effective ligand for coordinating with metal ions. It has been used in the synthesis of various metal complexes, such as with manganese-porphyrin systems.[1][4]
Structural and Spectroscopic Characterization
-
Crystal Structure: X-ray crystallographic studies have been performed on the dihydrate form of 3,5-Dimethylpyridine-N-oxide (C₇H₉NO·2H₂O).[4] These studies reveal that the oxygen atom of the N-O group acts as a strong hydrogen bond acceptor for the two water molecules.[4] This hydrogen bonding interaction slightly weakens and elongates the N-O bond compared to non-hydrated N-oxides.[4]
-
Infrared (IR) Spectroscopy: A key diagnostic peak in the IR spectrum is the N—O stretching vibration (νN—O). For the dihydrate, this band is observed around 1307 cm⁻¹.[4] The position of this band is sensitive to the electronic environment and intermolecular interactions like hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The symmetrical nature of the molecule leads to a simplified spectrum. The six protons of the two methyl groups typically appear as a singlet, while the aromatic protons at the C2, C6, and C4 positions give rise to distinct signals.
-
¹³C NMR: The carbon spectrum confirms the structure, showing distinct resonances for the methyl carbons and the three unique aromatic carbons.
-
Safety and Handling
3,5-Dimethylpyridine-N-oxide is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[6]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Personal Protective Equipment (PPE): Should be handled using appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95).
Conclusion
3,5-Dimethylpyridine-N-oxide is a compound whose utility far exceeds its simple structure. The strategic placement of the N-oxide group activates the pyridine ring in a predictable and synthetically valuable manner. This has established it as an indispensable intermediate in the pharmaceutical industry, particularly for the production of life-changing proton pump inhibitors. Its demonstrated applications in polymer science and coordination chemistry further highlight its versatility. A thorough understanding of its fundamental properties, synthesis, and reactivity is therefore essential for scientists and engineers working to leverage this powerful molecular scaffold.
References
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D. Sciancalepore, C. et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. [Link]
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Amerigo Scientific. (n.d.). 3,5-Dimethylpyridine N-oxide. Retrieved from [Link]
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Chemsrc. (n.d.). 3,5-dimethylpyridine-n-oxide | CAS#:3718-65-8. Retrieved from [Link]
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Seven Chongqing Chemdad Co., Ltd. (n.d.). 3,5-DIMETHYLPYRIDINE-N-OXIDE. Retrieved from [Link]
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Li, W-S. et al. (2025). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. Retrieved from [Link]
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JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethylpyridine N-oxide. NIST Chemistry WebBook. Retrieved from [Link]
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Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
- Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
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